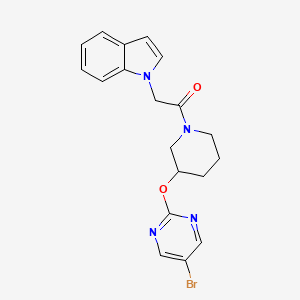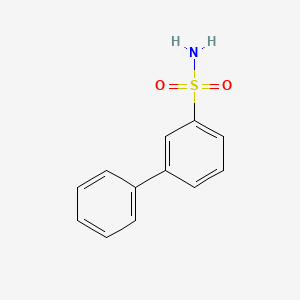
3-Phénylbenzènesulfonamide
Vue d'ensemble
Description
3-Phenylbenzenesulfonamide is an organic compound with the molecular formula C12H11NO2S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (SO2NH2) attached to a benzene ring
Applications De Recherche Scientifique
3-Phenylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its antimicrobial and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Target of Action
3-Phenylbenzenesulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid , which is essential for DNA production in bacteria .
Mode of Action
Sulfonamides, including 3-Phenylbenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of dihydropteroate synthetase, they prevent PABA from accessing the enzyme, thereby inhibiting the production of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the bacterial DNA replication process, as folic acid is a precursor for the production of nucleotides required for DNA synthesis . This results in the inhibition of bacterial growth and replication .
Pharmacokinetics
The ionization of sulfonamides can affect their absorption and distribution .
Result of Action
The primary result of 3-Phenylbenzenesulfonamide’s action is the inhibition of bacterial growth and replication . By disrupting the production of folic acid, the compound prevents bacteria from synthesizing the DNA they need to grow and replicate .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Phenylbenzenesulfonamide. For instance, the pH of the environment can affect the ionization of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as other drugs or food, can potentially interact with the compound and affect its action .
Analyse Biochimique
Biochemical Properties
3-Phenylbenzenesulfonamide, like other sulfonamides, exhibits a range of pharmacological activities in biochemical reactions . It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase, inhibiting their activity . These interactions are crucial in its role as a therapeutic agent in various disease states .
Cellular Effects
The effects of 3-Phenylbenzenesulfonamide on cells are primarily related to its inhibitory effects on certain enzymes. For instance, it has been shown to have significant inhibitory effects against cancer cell lines . The compound’s ability to inhibit key enzymes disrupts normal cellular processes, leading to a decrease in cell proliferation .
Molecular Mechanism
The molecular mechanism of action of 3-Phenylbenzenesulfonamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Its ability to inhibit enzymes like carbonic anhydrase IX plays a crucial role in its antiproliferative activity .
Temporal Effects in Laboratory Settings
For instance, the activity of sulfonamides can be influenced by factors such as pH, temperature, and the presence of other substances .
Dosage Effects in Animal Models
It is known that the effects of similar sulfonamides can vary with dosage . For instance, certain sulfonamides have been shown to have threshold effects, and high doses can lead to toxic or adverse effects .
Transport and Distribution
It is known that similar sulfonamides can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that similar sulfonamides can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with aniline in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of aniline attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.
Industrial Production Methods: In industrial settings, the synthesis can be scaled up using similar reaction conditions. The process involves careful control of temperature and reaction time to ensure high yield and purity of the product. The use of solvents such as dichloromethane or toluene can facilitate the reaction and improve the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of strong acids or bases and appropriate catalysts.
Major Products Formed:
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
Comparaison Avec Des Composés Similaires
4-Amino-N-phenylbenzenesulfonamide (Sulfadiazine): An antibiotic used to treat bacterial infections.
N-Phenylbenzenesulfonamide: A compound with similar structural features but different functional groups.
Uniqueness: 3-Phenylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. Its distinct chemical properties make it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c13-16(14,15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLSCCZSKWRLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-4-(Dimethylamino)-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-enamide](/img/structure/B2507745.png)
![ethyl 4-(5-{2-[(3-chlorophenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}furan-2-yl)benzoate](/img/structure/B2507747.png)
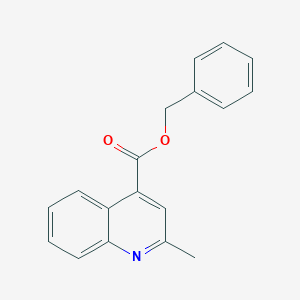
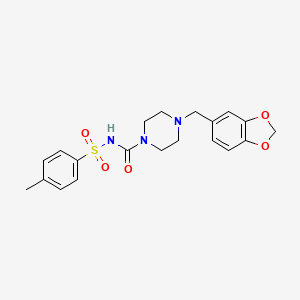
![N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2507753.png)
![[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B2507754.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2507755.png)
![N-[3-(DIMETHYLAMINO)PROPYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2,2-DIPHENYLACETAMIDE HYDROCHLORIDE](/img/structure/B2507756.png)
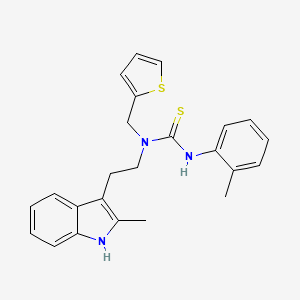
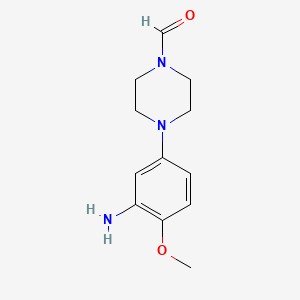

![1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(oxolane-3-carbonyl)piperazine](/img/structure/B2507763.png)
![N6-benzyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2507765.png)
